molecular formula C13H18N2O4S B5020945 5-(aminosulfonyl)-N-cyclopentyl-2-methoxybenzamide

5-(aminosulfonyl)-N-cyclopentyl-2-methoxybenzamide

Cat. No. B5020945
M. Wt: 298.36 g/mol
InChI Key: OUKBWXYDIBSTTB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the precise arrangement of atoms in the molecule .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. It may include details of the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with common reagents, and stability towards light, heat, and air .

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve detailing how it interacts with biological systems to exert its effects .

Safety and Hazards

This would involve detailing the compound’s toxicity, flammability, and environmental impact. It may also include safety precautions for handling and storing the compound .

Future Directions

This would involve discussing potential applications of the compound and areas for future research .

properties

IUPAC Name

N-cyclopentyl-2-methoxy-5-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-19-12-7-6-10(20(14,17)18)8-11(12)13(16)15-9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKBWXYDIBSTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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